(3-Bromo-5-chloro-4-methoxyphenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-5-chloro-4-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTCFWVOUMEEKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 5 Chloro 4 Methoxyphenyl Methanol and Analogues
Regioselective Functionalization of Substituted Anisoles
Substituted anisoles are common starting materials in the synthesis of complex aromatic molecules. The methoxy (B1213986) group (-OCH₃) is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution, an influence that must be carefully managed when introducing other substituents. libretexts.org
The introduction of halogen atoms onto an anisole (B1667542) ring is a primary step in the synthesis of halogenated analogues. The challenge lies in controlling the position of halogenation, especially when multiple halogens are required. The methoxy group strongly directs incoming electrophiles to the positions ortho and para to it. libretexts.org
In a typical electrophilic halogenation, a halogen molecule (e.g., Br₂ or Cl₂) is activated by a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to generate a potent electrophile. numberanalytics.commasterorganicchemistry.com The electron-rich anisole ring then attacks this electrophile. numberanalytics.com The order of introduction is crucial. For instance, starting with anisole, the first halogen would be directed to the para position due to sterics. Introducing a second, different halogen would then be directed by both the methoxy group and the first halogen. Since halogens are also ortho-, para-directors (though deactivating), a complex mixture of products can result.
To achieve a specific pattern like the 3-bromo-5-chloro substitution relative to a 4-methoxy group, a multi-step sequence starting from a precursor like 4-methoxyphenol (B1676288) or a related compound is often necessary. The directing effects of all substituents must be considered at each stage. For example, the bromination of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is known to proceed in high yield to give 5-bromovanillin, demonstrating the powerful directing effect of the hydroxyl and methoxy groups. sci-hub.se Similar principles guide the halogenation of other substituted anisoles.
| Starting Material | Reagent/Catalyst | Primary Product(s) | Reference |
| Anisole | Br₂ / FeBr₃ | 4-Bromoanisole (major), 2-Bromoanisole (minor) | libretexts.org |
| Toluene | Cl₂ / FeCl₃ | 2-Chlorotoluene, 4-Chlorotoluene | libretexts.org |
| Vanillin | Br₂ / Methanol (B129727) | 5-Bromovanillin | |
| 4-Hydroxybenzaldehyde | Br₂ / Chlorobenzene | 3,5-Dibromo-4-hydroxybenzaldehyde | sci-hub.se |
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselectivity that is complementary to electrophilic aromatic substitution. wikipedia.org This method utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi). This coordination directs the deprotonation of the nearest ortho-position, forming a highly reactive aryllithium intermediate. wikipedia.orgsemanticscholar.org
The methoxy group of anisole is an effective DMG. It acts as a Lewis base, coordinating with the Lewis acidic lithium atom of n-BuLi. wikipedia.org This brings the butyl base into proximity with the ortho-proton, facilitating its removal. The resulting ortho-lithiated anisole can then be "quenched" by reacting it with a suitable electrophile to introduce a wide variety of functional groups with high regioselectivity. semanticscholar.org This circumvents the ortho/para selectivity issues of standard electrophilic substitution. wikipedia.org
To synthesize a 3,5-dihalo-4-methoxy pattern, one could envision a sequential DoM approach. For example, starting with a 3-haloanisole, the methoxy group would direct lithiation to the 2-position. Quenching this with a second halogenating agent would yield a 2,3-dihaloanisole. Careful selection of starting materials and reaction order is paramount.
| Directing Group | Lithiating Agent | Electrophile (E+) | Product (after quenching with E+) | Reference |
| -OCH₃ (Anisole) | n-BuLi / TMEDA | CO₂ then H₃O⁺ | 2-Methoxybenzoic acid | semanticscholar.org |
| -OCH₃ (Anisole) | n-BuLi / TMEDA | (CH₃)₃SiCl | 2-(Trimethylsilyl)anisole | wpmucdn.com |
| -CON(Et)₂ | sec-BuLi / TMEDA | O₂ then H₃O⁺ | 2-Hydroxy-N,N-diethylbenzamide | semanticscholar.org |
| -F | n-BuLi | C₂Cl₆ | 2-Chloro-1-fluorobenzene | semanticscholar.org |
TMEDA: N,N,N′,N′-Tetramethylethylenediamine
Introduction of the Hydroxymethyl Moiety onto Halogenated Aromatic Cores
Once the desired halogenation pattern is established on the aromatic ring, the final key functional group, the hydroxymethyl (-CH₂OH) moiety, must be introduced. This is typically accomplished by the reduction of a carbonyl group at the same position.
The most direct method for synthesizing (3-Bromo-5-chloro-4-methoxyphenyl)methanol is the reduction of its corresponding aldehyde or carboxylic acid. Aldehydes are readily reduced to primary alcohols using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol or ethanol. ncert.nic.in This reaction is generally high-yielding and chemoselective, meaning it will not affect the aryl halides or the ether linkage. researchgate.net
Carboxylic acids are more difficult to reduce and require stronger reducing agents. Lithium aluminum hydride (LiAlH₄) is commonly used, followed by an aqueous workup to protonate the resulting alkoxide. wikipedia.org Alternatively, borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), are also effective for reducing carboxylic acids to primary alcohols. chemicalbook.com
| Substrate Type | Reducing Agent | Solvent | Product Type | Reference |
| Aromatic Aldehyde | Sodium Borohydride (NaBH₄) | Methanol / Ethanol | Primary Benzyl (B1604629) Alcohol | ncert.nic.inchemicalbook.com |
| Aromatic Ketone | Sodium Borohydride (NaBH₄) | Methanol / Ethanol | Secondary Benzyl Alcohol | ncert.nic.in |
| Aromatic Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether / THF | Primary Benzyl Alcohol | wikipedia.org |
| Aromatic Carboxylic Acid | Borane (BH₃-THF) | Tetrahydrofuran (THF) | Primary Benzyl Alcohol | chemicalbook.com |
An alternative two-step route involves first introducing a formyl group (-CHO) onto the pre-halogenated aromatic core, followed by its reduction. Formylation reactions are a class of electrophilic aromatic substitution that install an aldehyde functionality. wikipedia.org
Several named reactions can achieve this, including:
Gattermann-Koch Reaction: This method uses carbon monoxide and hydrogen chloride in the presence of a catalyst like aluminum chloride/cuprous chloride to formylate aromatic rings. google.compurechemistry.org
Vilsmeier-Haack Reaction: This reaction uses a formylating agent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce an aldehyde group onto electron-rich aromatic and heteroaromatic rings.
Once the aldehyde, such as 3-bromo-5-chloro-4-methoxybenzaldehyde (B1274378), is synthesized via one of these methods, it can be readily reduced to the target this compound using the standard protocols described in section 2.2.1, such as reduction with sodium borohydride. chemicalbook.com
Convergent and Divergent Synthetic Pathways to Multisubstituted Aromatics
A convergent synthesis is a strategy where different fragments of the target molecule are prepared separately and then coupled together in the later stages of the synthesis. researchgate.netresearchgate.net This approach is generally more efficient for complex molecules as it allows for parallel workstreams and maximizes the yield by combining large, advanced intermediates, meaning that any low-yielding steps occur early in the synthesis of the individual fragments. For a molecule like this compound, a hypothetical convergent approach is less common than a linear one but could involve coupling a pre-formed organometallic dihaloanisole fragment with a protected hydroxymethylating agent.
In contrast, a divergent synthesis starts from a common intermediate that is elaborated through different reaction pathways to produce a library of structurally related compounds. researchgate.netwikipedia.org This approach is highly valuable in medicinal chemistry for exploring structure-activity relationships. For instance, an intermediate like 3-bromo-5-chloro-4-methoxybenzaldehyde could serve as a branch point. One portion could be reduced to the target alcohol, while other portions could undergo Wittig reactions, oxidations to the carboxylic acid, or reductive amination to generate a diverse set of analogues from a single, readily accessible precursor.
Chemo- and Regioselective Synthesis Protocols
The synthesis of this compound typically proceeds via a two-stage approach: first, the preparation of the corresponding aldehyde, 3-bromo-5-chloro-4-methoxybenzaldehyde, followed by the selective reduction of the aldehyde functional group to a primary alcohol. Each stage presents distinct challenges in selectivity.
Regioselective Synthesis of the Benzaldehyde (B42025) Precursor
The primary challenge in constructing the 3-bromo-5-chloro-4-methoxybenzaldehyde core is achieving the desired 1,2,3,5-substitution pattern on the benzene (B151609) ring. The powerful ortho-, para-directing effect of the methoxy group must be carefully managed.
Directed ortho-Metalation (DoM): This is a highly effective strategy for achieving regioselectivity that might otherwise be difficult. chem-station.com In this method, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, directing deprotonation to a specific ortho position. chem-station.comharvard.edu For a precursor like 4-methoxybenzaldehyde, the aldehyde group is incompatible with the strong base. However, it can be transiently protected by reacting it with a lithium amide to form a bulky, deprotonated adduct. This adduct then acts as a powerful DMG, directing lithiation to the ortho-positions (3 and 5). Subsequent sequential quenching with an electrophilic bromine source (e.g., 1,2-dibromo-1,1,2,2-tetrachloroethane) and a chlorine source (e.g., N-chlorosuccinimide, NCS) can install the halogens at the desired positions with high fidelity.
Solvent-Promoted Electrophilic Halogenation: An alternative approach involves the use of specialized solvent systems to control the regioselectivity of electrophilic halogenation. The use of hexafluoroisopropanol (HFIP) as a solvent can enhance the reactivity of N-halosuccinimides (NBS for bromination, NCS for chlorination), allowing for efficient and regioselective halogenation of electron-rich arenes under mild conditions, often without a catalyst. organic-chemistry.org The sequence of halogenation is critical; introducing the bromine first at the 3-position, followed by chlorination at the 5-position, would be a plausible pathway.
Chemoselective Reduction to the Benzyl Alcohol
Once the substituted benzaldehyde is obtained, the final step is the chemoselective reduction of the aldehyde to a primary alcohol. The key is to reduce the carbonyl group without affecting the aryl halides or the methoxy ether.
Standard Hydride Reagents: Sodium borohydride (NaBH₄) is a mild and common reagent for this transformation, offering excellent chemoselectivity for aldehydes over other potential functional groups.
Modified Borohydride Reagents: To enhance selectivity, especially in more complex analogues, modified borohydride reagents can be employed. A combination of NaBH₄ with acetylacetone (B45752) has been shown to be a highly efficient system for the chemoselective reduction of aldehydes. rsc.org Another specialized agent, Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride, was developed specifically for the selective reduction of aldehydes in the presence of ketones and other reducible groups.
Biocatalytic Reductions: Green chemistry approaches utilizing enzymes or whole-cell systems offer high chemoselectivity under mild, aqueous conditions. Plant-based extracts, such as from Aloe vera, have been shown to reduce aromatic aldehydes to their corresponding alcohols. scielo.org.mx Similarly, engineered E. coli cells can perform these reductions with high precision, representing an environmentally friendly alternative to metal hydrides. nih.gov
| Stage | Method | Key Reagents/Conditions | Selectivity Principle |
|---|---|---|---|
| Regioselective Halogenation | Directed ortho-Metalation (DoM) | 1. Strong base (e.g., n-BuLi) 2. Electrophilic halogen source (e.g., NBS, NCS) | A directing group chelates the base, forcing deprotonation and subsequent functionalization at a specific ortho-position. chem-station.com |
| Solvent-Promoted Halogenation | NCS, NBS in Hexafluoroisopropanol (HFIP) | HFIP activates N-halosuccinimides, enabling mild and selective halogenation of activated rings. organic-chemistry.org | |
| Chemoselective Reduction | Modified Hydride Reduction | NaBH₄/acetylacetone; Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride | Steric and electronic modifications to the hydride reagent tune its reactivity towards aldehydes over other functional groups. rsc.org |
| Biocatalysis | Enzymes (e.g., from E. coli, Aloe vera) | The enzyme's active site provides high substrate specificity, ensuring only the aldehyde is reduced. scielo.org.mxnih.gov |
Investigation of Novel Catalytic and Reagent Systems in Synthesis
Modern synthetic chemistry seeks to move beyond stoichiometric reagents toward more efficient and sustainable catalytic processes. Research into the synthesis of this compound and its analogues benefits from these advancements, particularly in C-H functionalization, transfer hydrogenation, and dual-catalytic systems.
Catalytic Transfer Hydrogenation: As an alternative to hydride reagents, catalytic transfer hydrogenation offers a robust method for aldehyde reduction. Ruthenium trichloride, used in catalytic amounts, can facilitate the transfer of hydrogen from a stable donor, such as a resin-bound formate (B1220265), to an aromatic aldehyde. beilstein-journals.org This system is highly chemoselective, reducing aldehydes efficiently while leaving aryl ketones and other sensitive groups untouched. beilstein-journals.org
Direct Catalytic C-H Functionalization: A more advanced strategy that can streamline synthesis is the direct functionalization of C-H bonds. For analogues, palladium-catalyzed ortho C–H hydroxylation of benzaldehydes has been achieved using a transient directing group. acs.org This type of methodology, where a catalyst directs the reaction to a specific C-H bond, represents a powerful tool for building molecular complexity efficiently and could be adapted for halogenation or other transformations.
Enzymatic Halogenation: Biocatalysis offers a novel approach to achieving high regioselectivity in halogenation. FAD-dependent halogenase enzymes, such as RebH, can perform regioselective oxidative halogenation of aromatic compounds. nih.gov While application to this specific substitution pattern is a research goal, enzymatic catalysis provides a blueprint for future green synthesis of halogenated aromatics with unparalleled selectivity. nih.govbiorxiv.org
Dual Catalytic Systems for Analogues: The synthesis of structurally diverse analogues often employs sophisticated catalytic systems. For the creation of chiral benzylic alcohols, a dual Pd/Cu catalytic system has been developed for the enantio- and diastereodivergent substitution of benzylic precursors. researchgate.net By simply changing the chirality of the ligands on each metal, one can access all four stereoisomers of a product from the same starting materials. researchgate.net Furthermore, a dual nickel/photoredox catalytic system enables the enantioselective cross-coupling of aryl halides with α-bromobenzoates to furnish chiral secondary benzylic alcohols under mild conditions.
| Transformation | System | Catalyst/Reagent | Key Advantage |
|---|---|---|---|
| Aldehyde Reduction | Catalytic Transfer Hydrogenation | RuCl₃ (catalyst), Resin-bound formate (H-donor) | High chemoselectivity and avoids stoichiometric metal hydrides. beilstein-journals.org |
| Arene Halogenation | Enzymatic Halogenation | FAD-dependent halogenase (e.g., RebH) | Exceptional regioselectivity under biological conditions. nih.gov |
| Direct C-H Functionalization (Hydroxylation) | Palladium Catalysis | Pd(OAc)₂ with a transient directing group | Directly functionalizes a C-H bond, reducing the number of synthetic steps. acs.org |
| Synthesis of Chiral Analogues | Dual Metal Catalysis | Pd/Cu with chiral ligands | Stereodivergent synthesis, allowing access to all possible stereoisomers. researchgate.net |
| Dual Nickel/Photoredox Catalysis | Ni catalyst and a photoredox catalyst | Mild, enantioselective synthesis of secondary benzylic alcohols. |
Reactivity and Mechanistic Investigations of 3 Bromo 5 Chloro 4 Methoxyphenyl Methanol
Transformations Involving the Hydroxyl Group
The benzylic hydroxyl group is a versatile functional handle that can be readily modified through oxidation, etherification, esterification, and nucleophilic substitution.
Selective Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol moiety of (3-bromo-5-chloro-4-methoxyphenyl)methanol can be selectively oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to 3-Bromo-5-chloro-4-methoxybenzaldehyde (B1274378): The partial oxidation to the aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are effective for this transformation. These reactions are typically carried out in anhydrous chlorinated solvents like dichloromethane (B109758) (CH₂) at room temperature. The aldehyde, 3-bromo-5-chloro-4-methoxybenzaldehyde, is a valuable intermediate in the synthesis of more complex organic molecules.
Oxidation to 3-Bromo-5-chloro-4-methoxybenzoic Acid: Stronger oxidizing agents are employed to convert the benzylic alcohol directly to the carboxylic acid. Potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution followed by acidic workup is a classic and effective method. chemicalbook.com Alternatively, Jones oxidation (chromium trioxide in aqueous sulfuric acid and acetone) can achieve this transformation efficiently. The aldehyde intermediate can also be further oxidized to the carboxylic acid.
| Starting Material | Reagent(s) | Product |
| This compound | Pyridinium chlorochromate (PCC) | 3-Bromo-5-chloro-4-methoxybenzaldehyde |
| This compound | Potassium permanganate (KMnO₄) | 3-Bromo-5-chloro-4-methoxybenzoic acid |
| 3-Bromo-5-chloro-4-methoxybenzaldehyde | Potassium permanganate (KMnO₄) | 3-Bromo-5-chloro-4-methoxybenzoic acid |
Etherification and Esterification Reactions
Etherification: The hydroxyl group can be converted into an ether through several methods. The Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, followed by reaction with an alkyl halide, is a common approach. Reductive etherification, mediated by reagents like chlorodimethylsilane (B94632) (CDMS), offers another route for polyether synthesis. acs.org For instance, reacting the sodium salt of this compound with methyl iodide would yield 3-bromo-5-chloro-1-(methoxymethyl)-4-methoxybenzene.
Esterification: Esterification can be readily achieved by reacting the alcohol with a carboxylic acid under acidic catalysis (Fischer esterification) or, more efficiently, by reacting it with a more reactive carboxylic acid derivative such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. For example, treatment with acetyl chloride would yield (3-bromo-5-chloro-4-methoxyphenyl)methyl acetate.
Nucleophilic Substitution Reactions at the Benzylic Position
The hydroxyl group is a poor leaving group for nucleophilic substitution. Therefore, it must first be converted into a better leaving group. This can be accomplished by protonation under strongly acidic conditions or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide.
Once activated, the benzylic carbon becomes susceptible to attack by a wide range of nucleophiles (e.g., CN⁻, N₃⁻, RS⁻). For example, conversion of the alcohol to (3-bromo-5-chloro-4-methoxyphenyl)methyl bromide using phosphorus tribromide (PBr₃) would create a substrate that readily reacts with sodium cyanide to introduce a nitrile group, forming 2-(3-bromo-5-chloro-4-methoxyphenyl)acetonitrile.
Reactions at the Aromatic Ring System
The carbon-halogen bonds on the aromatic ring provide sites for transition-metal-catalyzed cross-coupling reactions and selective dehalogenation. A key principle governing these reactions is the greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in oxidative addition steps with palladium catalysts. The general order of reactivity for aryl halides is I > Br > Cl. wikipedia.org This reactivity difference allows for selective functionalization at the C-Br position.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. acs.org For this compound, these reactions are expected to proceed selectively at the more labile C-Br bond, leaving the C-Cl bond intact under controlled conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with the aryl halide. libretexts.orgharvard.edu Reacting this compound with an arylboronic acid, such as phenylboronic acid, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃), would selectively replace the bromine atom to yield (3-chloro-4-methoxy-5-phenylphenyl)methanol. thieme-connect.com
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance. Coupling of the substrate with an organozinc compound, like phenylzinc chloride, catalyzed by a palladium complex, would also result in the selective formation of a biaryl structure at the site of the bromine atom.
Heck Reaction: The Heck (or Mizoroki-Heck) reaction forms a new carbon-carbon bond by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org For example, reacting this compound with styrene (B11656) would yield (E)-(3-chloro-4-methoxy-5-styrylphenyl)methanol.
Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction of this compound with phenylacetylene (B144264) would selectively form (3-chloro-4-methoxy-5-(phenylethynyl)phenyl)methanol.
The following table summarizes the expected selective cross-coupling reactions.
| Reaction Name | Coupling Partner | Product Type |
| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | Biaryl |
| Negishi | Organozinc Reagent (e.g., Ar-ZnCl) | Biaryl |
| Heck | Alkene (e.g., Styrene) | Substituted Alkene |
| Sonogashira | Terminal Alkyne (e.g., Ph-C≡CH) | Aryl Alkyne |
Selective Reductive Dehalogenation
Selective removal of a halogen atom can be achieved through catalytic hydrogenation or by using other reducing agents. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, it is possible to selectively reduce the C-Br bond while retaining the C-Cl bond.
This transformation can be accomplished using catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. By carefully controlling the reaction conditions (e.g., pressure, temperature, and reaction time), one can favor the cleavage of the C-Br bond, yielding (3-chloro-4-methoxyphenyl)methanol. More forcing conditions would likely lead to the removal of both halogen atoms, resulting in (4-methoxyphenyl)methanol.
Aromatic Nucleophilic Substitution Reactions
There is no available scientific literature detailing specific aromatic nucleophilic substitution reactions involving this compound.
Mechanistic Elucidation of Key Reaction Pathways
Determination of Reaction Intermediates and Transition States
No experimental or computational studies have been published that identify or characterize reaction intermediates or transition states for reactions of this compound.
Kinetic and Thermodynamic Studies of Reaction Rates
There are no available kinetic or thermodynamic data, such as reaction rate constants, activation energies, or enthalpy and entropy of reaction, for this compound.
Solvent Effects and Catalytic Cycle Analysis
No research has been found that investigates the effects of different solvents or the mechanisms of catalytic cycles in reactions involving this compound.
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
The structural framework of (3-Bromo-5-chloro-4-methoxyphenyl)methanol can be meticulously mapped out using one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would correspond to the aromatic protons, the methylene (B1212753) (-CH₂OH) protons, the hydroxyl (-OH) proton, and the methoxy (B1213986) (-OCH₃) protons. The substitution pattern on the benzene (B151609) ring—with halogens at positions 3 and 5—leaves two magnetically equivalent aromatic protons, which would appear as a singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound is expected to show signals for the six aromatic carbons (four substituted and two proton-bearing), the methylene carbon, and the methoxy carbon. The chemical shifts are influenced by the electronegativity of the attached substituents (Br, Cl, O). ethernet.edu.et
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) establish connectivity.
COSY: Would confirm the coupling between the methylene protons and the hydroxyl proton.
HSQC: Would correlate the aromatic protons to their directly attached carbon atoms and the methylene protons to the methylene carbon.
HMBC: Would show long-range correlations, for instance, from the methoxy protons to the C4 carbon of the aromatic ring, and from the methylene protons to the C1, C2, and C6 carbons, confirming the attachment of the hydroxymethyl group.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H (H-2, H-6) | 7.2 - 7.4 | Singlet (s) |
| -CH₂OH | ~4.7 | Singlet (s) or Doublet (d) |
| -OH | Variable (1.5 - 2.5) | Singlet (s) or Triplet (t) |
| -OCH₃ | ~3.9 | Singlet (s) |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-CH₂OH) | 135 - 140 |
| C-2, C-6 (C-H) | 128 - 130 |
| C-3 (C-Br) | 112 - 116 |
| C-4 (C-OCH₃) | 150 - 155 |
| C-5 (C-Cl) | 120 - 125 |
| -CH₂OH | 60 - 65 |
| -OCH₃ | 55 - 60 |
For the specific molecule this compound, there are no chiral centers, and therefore, it does not have stereoisomers. As an achiral molecule, advanced NMR techniques for stereochemical assignments, such as Nuclear Overhauser Effect (NOE) spectroscopy or the use of chiral shift reagents, are not applicable for its structural elucidation.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. For this compound (C₈H₈BrClO₂), HRMS would confirm its molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass. A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4) with predictable relative intensities, providing strong evidence for the presence of one Br and one Cl atom. miamioh.edu
Combining chromatography with mass spectrometry allows for the separation of a mixture followed by the identification of its components.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. This compound can be analyzed by GC-MS to assess its purity and identify any volatile impurities. nih.govresearchgate.net The electron ionization (EI) mass spectrum obtained from GC-MS would show characteristic fragmentation patterns. Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of a water molecule (M-18), loss of a hydroxyl radical (M-17), or cleavage of the C-C bond adjacent to the ring to form a stable benzylic cation. youtube.comwhitman.edu The presence of halogens also influences fragmentation, often involving the loss of the halogen atom. miamioh.edu
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is useful for less volatile or thermally sensitive compounds. mdpi.com Reversed-phase HPLC could be used to separate the target compound from non-volatile impurities, with subsequent detection by MS. nih.gov This technique is particularly valuable for monitoring reaction progress or analyzing the final product's purity without derivatization. researchgate.netumaryland.edu
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. rsc.org
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretch, hydrogen-bonded | 3200 - 3600 (broad) |
| Aromatic C-H | C-H stretch | 3000 - 3100 |
| Aliphatic C-H (-CH₂, -CH₃) | C-H stretch | 2850 - 3000 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Alcohol C-O | C-O stretch | 1000 - 1260 |
| Aryl Ether C-O | C-O stretch | 1200 - 1275 (asymmetric), 1020-1075 (symmetric) |
| Carbon-Bromine | C-Br stretch | 500 - 600 |
| Carbon-Chlorine | C-Cl stretch | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions within the benzene ring. The positions and intensities of these absorption maxima (λ_max) are influenced by the substituents on the ring. The methoxy and hydroxymethyl groups (auxochromes) and the halogen atoms can cause shifts in the absorption bands (bathochromic or hypsochromic shifts) compared to unsubstituted benzene.
X-ray Crystallography for Solid-State Structural Determination
For this compound, a successful X-ray crystallographic analysis would yield a detailed model of the molecule, confirming the substitution pattern on the benzene ring—specifically the positions of the bromo, chloro, methoxy, and hydroxymethyl groups. Furthermore, it would reveal crucial information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing arrangement.
As of the latest literature surveys, a solved crystal structure for this compound has not been deposited in public crystallographic databases. However, a hypothetical analysis would provide the data outlined in the table below, which is essential for unambiguous structural confirmation.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value | Description |
| Crystal System | Monoclinic | A common crystal system for organic molecules. |
| Space Group | P2₁/c | A frequently observed space group for centrosymmetric structures. |
| a (Å) | ~10-15 | Unit cell dimension along the a-axis. |
| b (Å) | ~5-10 | Unit cell dimension along the b-axis. |
| c (Å) | ~15-20 | Unit cell dimension along the c-axis. |
| β (°) ** | ~90-110 | The angle between the a and c axes in a monoclinic system. |
| Volume (ų) ** | ~1500-2000 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Calculated Density (g/cm³) | ~1.7-1.8 | The theoretical density derived from the molecular weight and unit cell volume. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Reaction Monitoring
Chromatographic techniques are indispensable for determining the purity of a compound and for monitoring the progress of a chemical reaction. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's volatility and thermal stability. Given that this compound is a moderately polar compound with a relatively high boiling point, both HPLC and GC could be viable methods for its analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of non-volatile or thermally sensitive compounds. A reversed-phase HPLC method would be the most common approach for a molecule of this nature, where a nonpolar stationary phase is used with a polar mobile phase. This method would effectively separate the target compound from nonpolar impurities and polar starting materials or byproducts.
Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Illustrative Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard reversed-phase column with good retention for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) | A common solvent system providing good peak shape and resolution. A gradient elution would be used to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for analytical separations on a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times by maintaining a constant operating temperature. |
| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm | The aromatic ring provides strong UV absorbance, allowing for sensitive detection. |
| Injection Volume | 10 µL | A standard volume for analytical HPLC injections. |
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. For this compound, analysis would require an injection port temperature sufficient to ensure rapid volatilization without causing thermal decomposition. The use of a moderately polar capillary column would be appropriate to achieve separation based on boiling point and polarity differences.
Illustrative GC Method Parameters for Purity Analysis
| Parameter | Illustrative Condition | Rationale |
| Column | DB-5 or similar (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, general-purpose column suitable for separating a wide range of semi-polar compounds. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases commonly used in GC. |
| Inlet Temperature | 250 °C | Ensures efficient vaporization of the analyte without degradation. |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min | A temperature program is used to elute compounds with different boiling points effectively. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for organic compounds, while MS offers definitive identification. |
| Detector Temperature | 300 °C | Kept higher than the final oven temperature to prevent condensation of the analyte. |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a crucial technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental results are then compared to the theoretical values calculated from the proposed empirical formula. For halogenated compounds, the analysis can be extended to include bromine and chlorine. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's empirical formula and is a key indicator of its purity. nih.govnih.gov
The molecular formula for this compound is C₈H₈BrClO₂. The theoretical elemental composition can be calculated from its molecular weight (251.50 g/mol ).
Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data
| Element | Theoretical Mass % | Hypothetical Found Mass % |
| Carbon (C) | 38.20% | 38.05% |
| Hydrogen (H) | 3.21% | 3.15% |
| Bromine (Br) | 31.77% | Not Typically Measured |
| Chlorine (Cl) | 14.10% | Not Typically Measured |
| Oxygen (O) | 12.72% | (Calculated by difference) |
The hypothetical "found" values in the table fall within the accepted tolerance, which would serve to validate the empirical formula of the synthesized compound.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
At the heart of understanding the behavior of (3-Bromo-5-chloro-4-methoxyphenyl)methanol are quantum chemical calculations, which provide a detailed description of the molecule at the subatomic level.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, referred to as its optimized geometry. For this compound, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-31G, are employed to predict bond lengths, bond angles, and dihedral angles. This optimization process identifies the molecule's minimum energy conformation, which corresponds to its most probable structure. Studies on analogous benzyl (B1604629) alcohol derivatives have demonstrated a strong correlation between DFT-predicted geometries and experimental findings. mdpi.comnih.govsemanticscholar.org
Table 1: Predicted Geometrical Parameters for this compound
The following table presents estimated geometrical parameters based on typical values for similar compounds. Precise values would be determined through specific DFT calculations.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Br | ~1.90 Å |
| Bond Length | C-Cl | ~1.75 Å |
| Bond Length | C-O (methoxy) | ~1.37 Å |
| Bond Length | C-O (hydroxyl) | ~1.43 Å |
| Bond Angle | Br-C-C | ~120° |
| Bond Angle | Cl-C-C | ~120° |
| Dihedral Angle | C-C-O-H | Variable |
Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The energy of the HOMO is indicative of a molecule's electron-donating capability (nucleophilicity), whereas the LUMO energy reflects its electron-accepting ability (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical determinant of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. In the case of this compound, the interplay between the electron-withdrawing bromine and chlorine atoms and the electron-donating methoxy (B1213986) group will significantly influence the energies of these frontier orbitals.
Table 2: Predicted Frontier Molecular Orbital Properties of this compound
The energy values below are estimations. Accurate values are obtainable through quantum chemical computations.
| Property | Predicted Value (eV) | Significance |
| HOMO Energy | ~ -6.5 | Electron-donating ability |
| LUMO Energy | ~ -1.2 | Electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.3 | Chemical reactivity and stability |
In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational techniques allow for the simulation of various spectra, which can be compared with experimental data to validate the molecular structure.
Theoretical vibrational frequencies can be computed and correlated with experimental Infrared (IR) spectra to assign specific vibrational modes to the molecule's functional groups. For this compound, key vibrations would include the O-H stretch of the alcohol, C-H stretches of the aromatic ring and methoxy group, and the C-Br and C-Cl stretches.
Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C can be predicted using methodologies like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov A comparison of these theoretical shifts with experimental data is invaluable for the definitive assignment of NMR signals.
The electronic transitions of the molecule can be calculated using Time-Dependent DFT (TD-DFT) to simulate its Ultraviolet-Visible (UV-Vis) spectrum. This provides insights into the molecule's electronic structure and its light-absorbing properties.
Table 3: Predicted vs. Experimental Spectroscopic Data for this compound
The predicted values are based on typical ranges for analogous compounds and would be refined through specific computational analyses.
| Spectroscopic Technique | Predicted Peak/Shift | Experimental Peak/Shift | Assignment |
| IR (cm⁻¹) | ~3400 | (To be determined) | O-H stretch |
| ¹H NMR (ppm) | ~7.0-7.5 | (To be determined) | Aromatic protons |
| ¹³C NMR (ppm) | ~110-155 | (To be determined) | Aromatic carbons |
| UV-Vis (nm) | ~280 | (To be determined) | π → π* transition |
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry plays a crucial role in elucidating the detailed pathways of chemical reactions. For this compound, a pertinent reaction for investigation is the oxidation of its benzylic alcohol to the corresponding aldehyde. DFT calculations can be utilized to map the potential energy surface of this reaction, thereby identifying the structures and energies of reactants, products, intermediates, and transition states. mdpi.comsemanticscholar.orgunipa.it The energy of the transition state determines the activation energy barrier, which in turn provides insight into the reaction rate. Similar computational studies on benzyl alcohol have offered a detailed mechanistic understanding of its oxidation processes. osti.govresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations often focus on isolated, static molecules, Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior and interactions of molecules over time. researchgate.net An MD simulation of this compound would typically involve placing the molecule in a simulated environment, such as a solvent box, and calculating the forces between all atoms to model their movements. This approach is useful for exploring the conformational landscape of the molecule, particularly the rotation of the hydroxymethyl and methoxy groups. Additionally, MD simulations can reveal important information about intermolecular interactions, such as the formation of hydrogen bonds between the alcohol moiety and surrounding solvent molecules. nih.gov
Applications As a Precursor in Targeted Organic Synthesis
Utility in the Construction of Functionalized Aryl Scaffolds
The dihalogenated nature of (3-Bromo-5-chloro-4-methoxyphenyl)methanol makes it an excellent substrate for sequential cross-coupling reactions, enabling the construction of highly decorated aryl scaffolds. The differential reactivity of the C-Br and C-Cl bonds under palladium-catalyzed conditions allows for selective functionalization. Typically, the carbon-bromine bond is more reactive and can be selectively coupled, leaving the carbon-chlorine bond intact for a subsequent transformation.
This selective reactivity is foundational for building complex molecules. For instance, a Suzuki-Miyaura coupling can be performed at the C-Br position with an arylboronic acid to form a biaryl structure. The remaining C-Cl bond can then be subjected to another coupling reaction, such as a Sonogashira, Buchwald-Hartwig, or a second Suzuki-Miyaura coupling with a different partner. The hydroxymethyl group can be protected during these transformations and later oxidized to an aldehyde or carboxylic acid, or used as a handle for further derivatization. This stepwise approach provides a reliable route to tri- and tetra-substituted benzene (B151609) derivatives that are common motifs in medicinal chemistry and materials science.
Table 1: Potential Sequential Cross-Coupling Reactions
| Step | Reaction Type | Position | Coupling Partner (Example) | Catalyst/Conditions (Typical) | Resulting Intermediate |
|---|---|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | C-Br | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | (3-Chloro-4-methoxy-5-phenylphenyl)methanol |
| 2 | Sonogashira Coupling | C-Cl | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂, CuI, Et₃N | (4-Methoxy-5-phenyl-3-(phenylethynyl)phenyl)methanol |
| 3 | Oxidation | -CH₂OH | PCC, CH₂Cl₂ | MnO₂, CH₂Cl₂ | 4-Methoxy-5-phenyl-3-(phenylethynyl)benzaldehyde |
Role in the Synthesis of Structurally Complex Natural Product Analogues
Many biologically active natural products feature highly substituted aromatic rings. This compound is a valuable starting material for the synthesis of analogues of such compounds, particularly those that act as tubulin polymerization inhibitors, like Combretastatin (B1194345) A-4. nih.govnih.gov The B-ring of combretastatin and its analogues is often a trimethoxyphenyl group, but modifications to the A-ring are a common strategy to improve potency, solubility, and metabolic stability. nih.govnih.gov
The substitution pattern of this compound is relevant for creating A-ring analogues. The synthetic strategy often involves the oxidation of the benzyl (B1604629) alcohol to the corresponding benzaldehyde (B42025). This aldehyde can then undergo a variety of condensation or coupling reactions, such as a Wittig reaction or Perkin condensation, with a partner representing the B-ring to form a stilbene (B7821643) or related scaffold. mdpi.comresearchgate.net The bromo and chloro substituents can be retained in the final analogue or replaced with other functional groups via nucleophilic aromatic substitution or metal-catalyzed reactions to explore structure-activity relationships.
Development of New Synthetic Methodologies Using the Compound as a Model Substrate
Substituted benzyl alcohols are frequently used as model substrates to develop and optimize new synthetic methodologies, such as novel oxidation or cross-coupling reactions. rsc.org The presence of multiple functional groups in this compound allows researchers to test the chemoselectivity of new catalytic systems.
For example, a new catalyst designed for the selective oxidation of benzylic alcohols to aldehydes could be tested on this compound. The goal would be to achieve high yield of the corresponding aldehyde without affecting the halogen substituents or the methoxy (B1213986) ether. Similarly, its dihalogenated nature makes it a suitable substrate for developing palladium-catalyzed cross-coupling reactions that exhibit high selectivity for C-Br over C-Cl bond activation. uzh.ch The success of such a reaction would be evaluated by the yield of the mono-coupled product.
Table 2: Use as a Model Substrate in Method Development
| Reaction Under Development | Functional Group Targeted | Potential Challenge / Selectivity Test | Desired Outcome |
|---|---|---|---|
| Selective C-Br Coupling | Carbon-Bromine Bond | Avoidance of C-Cl bond activation and side reactions at the -OH or -OCH₃ groups. | High yield of the product coupled exclusively at the bromine position. |
| Benzylic Oxidation | Hydroxymethyl Group | Over-oxidation to carboxylic acid or reaction with halogen substituents. | High yield of 3-bromo-5-chloro-4-methoxybenzaldehyde (B1274378). |
| Etherification of Phenolic OH | Hydroxyl Group (after demethylation) | Selective reaction in the presence of halogens. | Formation of a new ether linkage without displacing Br or Cl. |
Derivatization for Probing Structure-Reactivity Relationships
The systematic modification of this compound and its derivatives is a powerful approach for studying structure-reactivity relationships. By independently modifying each functional group, chemists can probe how electronic and steric effects influence the reactivity of the other parts of the molecule.
For instance, the hydroxymethyl group can be converted into a variety of esters (e.g., acetate, tosylate) or ethers (e.g., benzyl ether, silyl (B83357) ether). nih.gov The reactivity of the C-Br and C-Cl bonds in these derivatives can then be compared in a standard cross-coupling reaction. This could reveal, for example, how the electronic nature of the group at the benzylic position influences the oxidative addition of a palladium catalyst to the aryl-halide bonds. Conversely, the halogen atoms can be replaced, and the effect on the reactivity of the benzylic alcohol (e.g., in oxidation reactions) can be studied. These studies provide fundamental insights into reaction mechanisms and help in the rational design of synthetic routes for other complex molecules.
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes
Future synthetic strategies will prioritize green chemistry principles, aiming to reduce waste, minimize energy consumption, and utilize less hazardous materials. Research will likely focus on moving away from traditional multi-step syntheses that may involve harsh reagents or produce significant waste streams.
Key areas of development include:
Catalytic C-H Activation: Direct functionalization of the aromatic ring or the benzylic position through C-H activation would represent a significant leap in efficiency. This avoids the need for pre-functionalized starting materials, thus shortening the synthetic sequence.
Flow Chemistry: Transitioning from batch to continuous flow processes can offer superior control over reaction parameters, enhance safety, and allow for easier scalability. researchgate.netbohrium.com
Benign Solvents and Catalysts: Exploration of iron-catalyzed reactions in green solvents like propylene (B89431) carbonate could provide eco-friendly alternatives for transformations such as etherification. nih.gov Similarly, developing metal-free coupling reactions under mild conditions is a growing area of interest. nih.govorganic-chemistry.org
| Synthetic Strategy | Potential Advantage | Key Research Focus |
| Catalytic C-H Oxidation | Step-economy, reduced pre-functionalization | Selective mono-oxidation of the benzylic position. acs.org |
| Continuous Flow Synthesis | Improved safety, scalability, and control | Integration of purification steps and real-time analytics. researchgate.netinnovationnewsnetwork.com |
| Green Catalysis | Reduced toxicity, cost-effectiveness | Use of earth-abundant metals (e.g., iron) and recyclable solvents. nih.gov |
Exploration of Photocatalytic and Electrocatalytic Transformations
Harnessing light or electrical energy to drive chemical reactions offers a powerful and sustainable alternative to traditional thermal methods. For a molecule like (3-Bromo-5-chloro-4-methoxyphenyl)methanol, these techniques open up new reaction pathways.
Photocatalysis: Visible-light photocatalysis can be used to generate aryl radicals from the compound's aryl halide moieties (C-Br and C-Cl bonds). nih.govresearchgate.net This provides a mild and efficient method for forming new carbon-carbon or carbon-heteroatom bonds. arizona.eduresearchgate.net Future research could explore chromoselective activation, where different wavelengths of light are used to selectively cleave either the C-Br or C-Cl bond, offering precise control over reactivity. arizona.edu
Electrocatalysis: The benzyl (B1604629) alcohol group can be selectively oxidized to an aldehyde or carboxylic acid using electrocatalytic methods, often coupled with hydrogen production at the cathode. rsc.orgrsc.org This avoids the need for stoichiometric chemical oxidants, which are common in traditional methods. mdpi.com Research is moving towards developing more efficient and selective electrocatalysts, such as those based on transition metals, to perform these transformations under mild conditions. rsc.orgresearchgate.netdigitellinc.com
Integration with Automated Synthesis and High-Throughput Experimentation
The integration of automation and high-throughput experimentation (HTE) is set to revolutionize chemical synthesis by dramatically accelerating the discovery and optimization of new reactions. youtube.comseqens.com
For this compound, HTE platforms can be used to rapidly screen a vast array of catalysts, solvents, bases, and other reaction parameters in parallel. jstar-research.comnih.gov This data-rich approach allows for the swift identification of optimal conditions for a desired transformation, a process that would take months using traditional, sequential experimentation. jstar-research.com
Automated synthesis systems, sometimes referred to as "self-driving labs," can then use these optimized conditions to produce libraries of derivatives for applications in drug discovery or materials science. youtube.comnih.gov These systems combine robotics for liquid handling with in-line analysis to monitor reaction progress and make decisions in real-time, ultimately leading to more efficient and reproducible synthetic processes. researchgate.netbohrium.com
| Technology | Application to the Compound | Anticipated Outcome |
| High-Throughput Experimentation (HTE) | Screening catalysts and conditions for cross-coupling reactions. | Rapid identification of optimal reaction parameters. jstar-research.com |
| Automated Synthesis Platforms | Synthesis of a library of derivatives from the core molecule. | Accelerated discovery of new compounds with desired properties. nih.govarborpharmchem.com |
| Machine Learning Algorithms | Predicting reaction outcomes and proposing new reaction conditions. | More efficient exploration of chemical space. youtube.com |
Advanced Characterization Techniques for In Situ Reaction Monitoring
Understanding what happens in a reaction vessel in real-time is crucial for optimization and control. Process Analytical Technology (PAT) involves the use of in-situ (in the reaction) monitoring tools to gain a deeper understanding of chemical processes. nih.govacs.org
For reactions involving this compound, techniques such as in-situ infrared (IR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products as the reaction progresses. sut.ac.thspectroscopyonline.commt.com This provides invaluable kinetic data and mechanistic insights that are often missed with traditional offline analysis. acs.orgfu-berlin.de
In crystallization processes, which are vital for purification, PAT tools like Focused Beam Reflectance Measurement (FBRM) and Particle Video Microscopy (PVM) can monitor crystal size, shape, and nucleation in real-time. sailife.comeuropeanpharmaceuticalreview.com This allows for precise control over the final physical form of the compound, which is critical in pharmaceutical applications. nih.gov
| PAT Tool | Measurement | Benefit |
| In-situ FTIR/Raman | Reactant/product concentration, reaction kinetics. sut.ac.thrsc.org | Real-time process understanding and control. |
| FBRM/PVM | Particle size, nucleation, crystal growth. sailife.com | Control over final product's physical properties. |
| In-situ Mass Spectrometry | Direct measurement of neutral organic analytes. acs.org | Mechanistic insight in complex reaction mixtures. |
Synergistic Approaches Combining Experimental and Computational Methodologies
The synergy between experimental work and computational chemistry is a powerful emerging trend. grnjournal.us Computational methods, particularly Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, predict the reactivity of molecules, and guide the design of new experiments. grnjournal.usmdpi.com
For this compound, DFT calculations can be used to:
Predict Reaction Pathways: By calculating the energy of transition states and intermediates, chemists can predict the most likely reaction pathway and identify potential side reactions. grnjournal.usrsc.org
Understand Noncovalent Interactions: Analyze interactions, such as halogen bonding, which can influence the compound's reactivity and its binding in biological systems. researchgate.netnih.govchemrxiv.org
Guide Catalyst Design: Simulate how the molecule interacts with different catalysts to design more efficient and selective catalytic systems.
This computational-first approach can save significant time and resources by focusing experimental efforts on the most promising avenues. rsc.orgnih.gov The integration of machine learning with these computational tools is further accelerating the pace of discovery. mdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3-Bromo-5-chloro-4-methoxyphenyl)methanol, and what reaction conditions optimize yield and purity?
- Methodological Answer : Synthesis typically involves halogenation and functional group introduction. For example:
Bromination : Start with a methoxyphenyl precursor (e.g., 5-chloro-4-methoxyphenol) and use N-bromosuccinimide (NBS) in a polar solvent (e.g., CCl₄) under controlled temperatures (0–25°C).
Hydroxymethylation : Introduce the methanol group via formylation (e.g., using paraformaldehyde in acidic media) followed by reduction (NaBH₄ in ethanol).
- Key Considerations : Catalysts like AlCl₃ may enhance bromination efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methoxy/methanol groups (δ 3.3–3.9 ppm). Coupling patterns distinguish substituent positions.
- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calc. for C₈H₇BrClO₂: ~273.9) and fragmentation patterns (e.g., loss of –CH₂OH).
- Cross-validation with computational tools (e.g., Gaussian for DFT calculations) resolves ambiguities .
Q. What solvents and reaction conditions favor nucleophilic substitution of the bromine atom?
- Methodological Answer :
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Conditions : Use mild bases (Et₃N, K₂CO₃) to deprotonate nucleophiles (e.g., amines, thiols).
- Example : Substitution with NaN₃ in DMF at 60°C yields azide derivatives for click chemistry applications .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?
- Methodological Answer :
Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
Refinement : Employ SHELXL for structure solution, incorporating twin analysis for potential twinning.
Validation : Check via R-factors (<5%) and residual density maps.
- Case Study : Similar brominated aryl methanols show planar aromatic rings with dihedral angles <10° between substituents, influencing reactivity .
Q. What strategies address contradictions in reported oxidation pathways (e.g., aldehyde vs. carboxylic acid formation)?
- Methodological Answer :
- Condition Screening : Test oxidizing agents (KMnO₄ vs. CrO₃) in varying pH (acidic vs. basic).
- Monitoring : Use TLC or in-situ IR to track intermediates.
- Mechanistic Insight : Steric hindrance from chloro and methoxy groups may favor partial oxidation to aldehydes over carboxylic acids .
Q. How can computational modeling predict biological activity against enzyme targets?
- Methodological Answer :
Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450).
MD Simulations : Assess stability of ligand-enzyme complexes (GROMACS, 100 ns trajectories).
QSAR : Correlate substituent electronegativity (Br, Cl) with inhibitory potency.
- Outcome : Bromine’s electron-withdrawing effect may enhance binding to hydrophobic enzyme pockets .
Q. What experimental designs mitigate safety risks during large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
